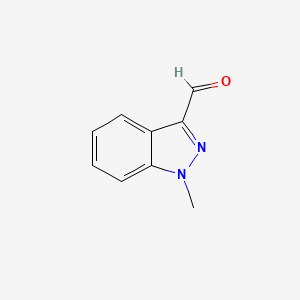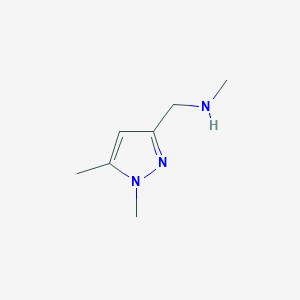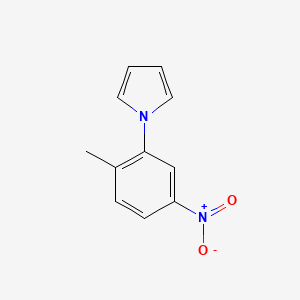
1-(2-methyl-5-nitrophenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrrole derivative. Pyrroles are five-membered aromatic heterocycles with one nitrogen atom. The 2-methyl-5-nitrophenyl group attached to the pyrrole ring suggests that this compound may have interesting chemical properties due to the electron-donating methyl group and the electron-withdrawing nitro group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method, followed by the addition of the 2-methyl-5-nitrophenyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is aromatic and thus contributes to the compound’s stability. The 2-methyl-5-nitrophenyl group would add additional complexity to the molecule’s structure .Chemical Reactions Analysis
As a pyrrole derivative, this compound would likely participate in electrophilic substitution reactions. The presence of the nitro group might make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrrole derivatives are relatively stable due to the aromaticity of the pyrrole ring. The presence of the nitro group might make the compound more polar .Applications De Recherche Scientifique
Electrochromic Materials
- Synthesis and Electrochromic Device Applications : A study by Variş et al. (2006) synthesized a mixture of isomers, including 1-(2-methyl-5-nitrophenyl)-1H-pyrrole derivatives, and explored their use in electrochromic devices. The polymers produced showed potential for applications in electrochromic materials due to their distinct color-changing properties when subjected to electrical stimuli (Variş et al., 2006).
Synthesis of New Compounds
- Creation of Novel Pyrrole Derivatives : Research by Kimbaris and Varvounis (2000) focused on the reduction of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole derivatives, leading to the synthesis of new pyrrole-based compounds. This work contributes to the development of new chemicals with potential applications in various fields (Kimbaris & Varvounis, 2000).
Potential Antimicrobial Agents
- Biological Evaluation for Antimicrobial Activity : A 2021 study by Shaikh et al. synthesized novel pyrrole derivatives, including 1-(2-methyl-5-nitrophenyl)-1H-pyrrole, and evaluated their antimicrobial properties. The results suggested these compounds could be potential candidates for antimicrobial drugs with fewer side effects (Shaikh et al., 2021).
Nonlinear Optical Materials
- Application in Nonlinear Optical Crystals : Kwon et al. (2008) synthesized a series of organic nonlinear optical crystals based on pyrrole, including 1-(2-methyl-5-nitrophenyl)-1H-pyrrole derivatives. These crystals showed potential for use in optoelectronic devices due to their large macroscopic nonlinearity (Kwon et al., 2008).
Corrosion Inhibition
- Inhibitors for Carbon Steel Corrosion : Zarrouk et al. (2015) investigated 1-(2-methyl-5-nitrophenyl)-1H-pyrrole derivatives as corrosion inhibitors for carbon steel. Their study indicated that these compounds are effective in reducing corrosion, particularly in hydrochloric acid environments (Zarrouk et al., 2015).
Fluorescence Sensors
- Turn-On Fluorescence Sensor for Iodide Detection : A 2014 study by Nabavi and Alizadeh developed a novel oligopyrrole derivative based on 1-(2-methyl-5-nitrophenyl)-1H-pyrrole for iodide ion detection. This sensor showed high sensitivity and selectivity, making it suitable for real-world applications (Nabavi & Alizadeh, 2014).
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methyl-5-nitrophenyl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-9-4-5-10(13(14)15)8-11(9)12-6-2-3-7-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBOAUNBXJQBMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538039 |
Source


|
| Record name | 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-5-nitrophenyl)-1H-pyrrole | |
CAS RN |
94009-16-2 |
Source


|
| Record name | 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

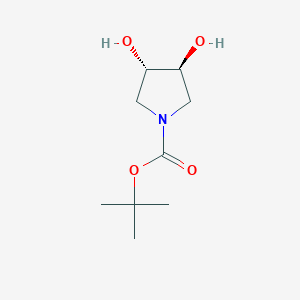
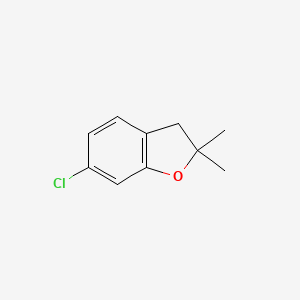



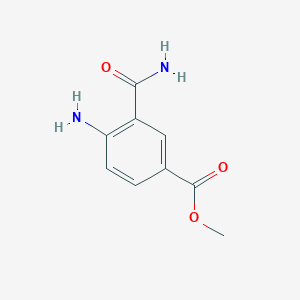
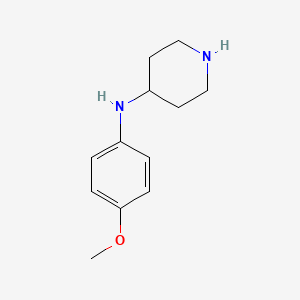

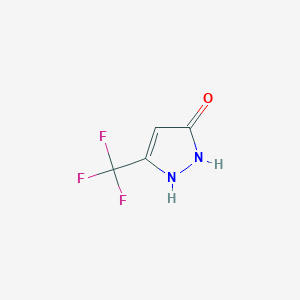
![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)
![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)
